molecular formula C8H7BrN2O B3147285 7-bromo-4-methoxy-1H-pyrrolo[2,3-c]pyridine CAS No. 619331-35-0

7-bromo-4-methoxy-1H-pyrrolo[2,3-c]pyridine

Cat. No.: B3147285
CAS No.: 619331-35-0
M. Wt: 227.06 g/mol
InChI Key: SSEKUWDRHZZSFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Bromo-4-methoxy-1H-pyrrolo[2,3-c]pyridine (CAS: 619331-35-0) is a brominated pyrrolopyridine derivative with a molecular formula of C₈H₇BrN₂O and a molecular weight of 227.06 g/mol . The compound features a bromine atom at the 7-position and a methoxy group at the 4-position on the fused pyrrolo[2,3-c]pyridine core. This scaffold is widely utilized in medicinal chemistry as a key intermediate for kinase inhibitors and other bioactive molecules . Its storage requires an inert atmosphere at 2–8°C to maintain stability .

Properties

IUPAC Name

7-bromo-4-methoxy-1H-pyrrolo[2,3-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2O/c1-12-6-4-11-8(9)7-5(6)2-3-10-7/h2-4,10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSEKUWDRHZZSFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(C2=C1C=CN2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-bromo-4-methoxy-1H-pyrrolo[2,3-c]pyridine typically involves the bromination of 4-methoxy-1H-pyrrolo[2,3-c]pyridine. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dimethylformamide (DMF) under controlled temperature conditions .

Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Medicinal Chemistry

7-Bromo-4-methoxy-1H-pyrrolo[2,3-c]pyridine serves as a valuable building block in the synthesis of pharmaceutical compounds. Its derivatives are investigated for their potential as antitumor agents and antiviral drugs . The compound's unique structure allows it to interact with various biological targets, making it a candidate for drug design aimed at treating cancer and viral infections.

Research indicates that this compound exhibits significant anticancer properties . It has been shown to inhibit specific protein interactions involved in tumor growth and metastasis. For example, studies have demonstrated moderate cytotoxicity against ovarian cancer cell lines while displaying limited toxicity towards non-cancerous cells, suggesting a favorable therapeutic index for further development in oncology .

Case Study: Inhibition of Cancer Cell Lines

A notable study evaluated the cytotoxic effects of this compound against various cancer cell lines. The results indicated that derivatives could effectively disrupt signaling pathways associated with cancer cell proliferation .

Antiviral Activity

Emerging evidence suggests that the compound may possess antiviral properties by inhibiting viral replication through interactions with viral proteins. Although the specific mechanisms remain to be fully elucidated, initial studies indicate that it may interfere with viral enzyme functions .

Synthesis and Chemical Reactions

The synthesis of this compound typically involves bromination reactions using reagents like N-bromosuccinimide (NBS). The reaction conditions are optimized for high yield and purity in both laboratory and industrial settings .

Common Reactions:

  • Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
  • Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the ring structure .

Mechanism of Action

The mechanism of action of 7-bromo-4-methoxy-1H-pyrrolo[2,3-c]pyridine is primarily related to its ability to interact with specific molecular targets such as enzymes and receptors. The bromine and methoxy substituents influence its binding affinity and selectivity. For instance, it may inhibit certain kinases by binding to their active sites, thereby blocking their activity and affecting downstream signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Substituent Positioning and Core Structure

The biological and chemical properties of pyrrolopyridine derivatives are highly sensitive to substituent positions and core isomerism. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Pyrrolopyridine Derivatives
Compound Name Molecular Formula Molecular Weight Core Structure Substituents Key Applications/Properties
7-Bromo-4-methoxy-1H-pyrrolo[2,3-c]pyridine C₈H₇BrN₂O 227.06 Pyrrolo[2,3-c]pyridine Br (7), OMe (4) Kinase inhibitor intermediate
4-Bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine 7-oxide C₇H₄BrClN₂O 247.48 Pyrrolo[2,3-b]pyridine Br (4), Cl (5), 7-oxide Structural analog; no reported bioactivity
5-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine C₆H₃BrClN₂ 223.46 Pyrrolo[2,3-c]pyridine Br (5), Cl (7) Synthetic intermediate
4-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde C₈H₄BrClN₂O 259.49 Pyrrolo[2,3-c]pyridine Br (4), Cl (7), CHO (3) Reactive aldehyde for conjugation
ABBV-744 (BET inhibitor) C₃₀H₂₈FN₅O₃ 525.58 Pyrrolo[2,3-c]pyridine Complex substituents (carboxamide, morpholino) Selective BD2 bromodomain inhibition

Key Observations

Core Isomerism :

  • The pyrrolo[2,3-c]pyridine core (target compound) differs from pyrrolo[2,3-b]pyridine () in nitrogen positioning. Studies show that relocating nitrogen atoms (e.g., in pyrrolo[3,2-c]pyridine) significantly reduces kinase inhibitory activity, highlighting the importance of core structure .
  • Pyrrolo[2,3-c]pyridine derivatives, such as ABBV-744, demonstrate enhanced selectivity in bromodomain inhibition due to optimized substituent interactions .

Substituent Effects: Bromine vs. Chlorine: Bromine’s larger atomic size and electronegativity enhance hydrophobic interactions in biological systems compared to chlorine. For example, this compound is more lipophilic than its 5-bromo-7-chloro analog (). Methoxy Group: The methoxy group at position 4 in the target compound improves solubility and metabolic stability compared to non-polar substituents .

Functional Group Reactivity :

  • The aldehyde group in 4-bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde () enables facile conjugation with amines or hydrazines, making it valuable for prodrug design.

Biological Activity

7-Bromo-4-methoxy-1H-pyrrolo[2,3-c]pyridine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in oncology and virology. This article explores the compound's mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C8H7BrN2OC_8H_7BrN_2O, with a molecular weight of 215.06 g/mol. The compound features a bromine atom and a methoxy group that influence its electronic properties and reactivity, impacting its biological interactions.

The primary mechanism of action for this compound involves its interaction with specific molecular targets such as fibroblast growth factor receptors (FGFRs) and various kinases.

Target Interaction

  • FGFR Inhibition : The compound inhibits FGFR activity by binding to the ATP-binding site, preventing receptor activation and autophosphorylation. This disruption leads to inhibition of downstream signaling pathways critical for cell proliferation and survival, particularly in cancer cells.

Biochemical Pathways Affected

  • The inhibition of FGFRs affects several key pathways, including:
    • RAS-MEK-ERK pathway
    • PI3K-Akt pathway

These pathways are essential for regulating cellular processes such as growth, differentiation, and apoptosis.

Antitumor Effects

Research indicates that this compound exhibits significant antitumor activity:

  • Cell Proliferation : The compound effectively inhibits cell proliferation in various cancer cell lines.
  • Induction of Apoptosis : It promotes programmed cell death through the aforementioned signaling disruptions .

Other Pharmacological Activities

In addition to its antitumor properties, the compound has shown potential in other therapeutic areas:

  • Antiviral Activity : Some derivatives have demonstrated antiviral effects against specific viral targets.
  • Anti-inflammatory Properties : Research suggests involvement in reducing inflammation through modulation of pro-inflammatory cytokines .

In Vitro Studies

Numerous studies have evaluated the efficacy of this compound in vitro:

  • Cell Line Testing : In studies involving various cancer cell lines (e.g., A431), the compound exhibited IC50 values indicating effective cytotoxicity. For instance, one study reported an IC50 value below that of standard chemotherapeutic agents like doxorubicin .

In Vivo Studies

Animal model studies have provided insights into dosage effects:

  • Dosage Variability : At lower doses, the compound inhibited tumor growth significantly without notable toxicity, suggesting a favorable therapeutic window for further development.

Data Summary Table

Biological ActivityObservationsReferences
AntitumorInhibits proliferation; induces apoptosis, ,
AntiviralShows activity against specific viruses ,
Anti-inflammatoryReduces pro-inflammatory cytokines
Dosage EffectsEffective at low doses with minimal toxicity,

Q & A

Q. What are the standard synthetic routes for 7-bromo-4-methoxy-1H-pyrrolo[2,3-c]pyridine?

The synthesis typically involves bromination and methoxylation steps. A common approach is to start with a pyrrolo[2,3-c]pyridine core, brominate at the 7-position using agents like N-bromosuccinimide (NBS), followed by methoxylation via nucleophilic substitution or cross-coupling (e.g., Buchwald-Hartwig amination for methoxy group introduction). Reaction optimization often includes temperature control (0–60°C) and catalytic systems (e.g., Pd catalysts for coupling reactions) .

Q. How is the compound characterized using spectroscopic and analytical methods?

Key techniques include:

  • NMR : 1H^1H and 13C^{13}C NMR to confirm substitution patterns and purity.
  • IR spectroscopy : Identification of functional groups (e.g., C-Br stretch at ~550–650 cm1^{-1}, methoxy C-O at ~1250 cm1^{-1}) .
  • Mass spectrometry : High-resolution MS to verify molecular weight (expected: ~242.04 g/mol).
  • Elemental analysis : Confirms empirical formula (e.g., C8_8H7_7BrN2_2O) .

Q. What are the solubility and stability considerations for this compound?

The compound is typically soluble in polar aprotic solvents (e.g., DMF, DMSO) but poorly soluble in water. Stability tests under varying pH (3–9) and temperature (-20°C to 25°C) are recommended to assess degradation pathways. Store under inert atmosphere to prevent dehalogenation .

Advanced Questions

Q. How can the bromination step be optimized to improve yield and purity?

Optimization strategies:

  • Catalyst screening : Use Lewis acids (e.g., FeCl3_3) to enhance regioselectivity.
  • Solvent effects : Polar solvents (e.g., DCM) favor electrophilic bromination.
  • Temperature control : Lower temperatures (0–5°C) reduce side reactions.
  • Purification : Column chromatography with gradients (e.g., hexane/EtOAc) to isolate the brominated product .

Q. How do electronic effects of substituents influence reactivity in cross-coupling reactions?

The bromine atom at the 7-position acts as a strong electron-withdrawing group, activating the pyrrolo-pyridine core for Suzuki-Miyaura couplings. The methoxy group at the 4-position donates electron density, which can modulate reaction rates. For example, Pd-catalyzed couplings with aryl boronic acids proceed efficiently at 80–100°C in THF/H2_2O .

Q. What strategies resolve contradictions in reported biological activities (e.g., anti-cancer vs. anti-inflammatory)?

  • Dose-response studies : Assess activity across concentrations (nM–µM).
  • Target profiling : Use kinase assays or protein-binding studies to identify primary targets.
  • Structural analogs : Compare with derivatives lacking bromine/methoxy groups to isolate functional group contributions .

Q. How to design structure-activity relationship (SAR) studies for this compound?

  • Substituent variation : Synthesize analogs with halogens (Cl, I), methyl, or nitro groups.
  • Biological testing : Screen against cancer cell lines (e.g., MCF-7, HeLa) and inflammatory markers (e.g., COX-2).
  • Computational modeling : Dock the compound into target proteins (e.g., kinases) to predict binding modes .

Q. What are the challenges in scaling up synthesis, and how are they addressed?

  • Byproduct formation : Optimize stoichiometry (e.g., 1.1 eq. NBS for bromination).
  • Catalyst recovery : Use immobilized Pd catalysts for easier separation.
  • Safety : Handle bromine precursors in fume hoods due to toxicity .

Methodological Notes

  • Contradictory data analysis : Use multivariate regression to correlate substituent electronic parameters (Hammett σ) with bioactivity .
  • Scale-up protocols : Pilot studies should include in-line IR for real-time monitoring of key intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-bromo-4-methoxy-1H-pyrrolo[2,3-c]pyridine
Reactant of Route 2
7-bromo-4-methoxy-1H-pyrrolo[2,3-c]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.